molecular formula C18H22O3 B4986216 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene

2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene

Cat. No. B4986216
M. Wt: 286.4 g/mol
InChI Key: DJSYBLYCMLTBDU-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene, also known as Bisoprolol, is a beta-blocker medication that is commonly used to treat hypertension, angina pectoris, and heart failure. Bisoprolol is a selective beta-1-adrenergic receptor blocker that reduces the workload on the heart and lowers blood pressure.

Mechanism of Action

2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene works by selectively blocking the beta-1-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart and lowers blood pressure. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene also has antiarrhythmic effects and can reduce the risk of abnormal heart rhythms.
Biochemical and Physiological Effects:
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to have several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, which reduces the heart rate and the force of contraction. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene also reduces the release of renin from the kidneys, which reduces the production of angiotensin II and aldosterone. This leads to a reduction in blood pressure and a decrease in the workload on the heart.

Advantages and Limitations for Lab Experiments

2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has several advantages for lab experiments. It is a well-studied drug that has been extensively tested in clinical trials. It has a well-defined mechanism of action and can be used to study the effects of beta-blockers on the heart and blood vessels. However, 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene also has some limitations for lab experiments. It is a prescription drug that is difficult to obtain, and it may have side effects that could interfere with experimental results.

Future Directions

There are several future directions for the study of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene. One area of research is the development of new beta-blockers that are more selective for the beta-1-adrenergic receptors. Another area of research is the study of the effects of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene on different types of heart disease, such as myocardial infarction and cardiac arrhythmias. Finally, the use of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene in combination with other drugs, such as angiotensin-converting enzyme inhibitors and diuretics, should be studied to determine the most effective treatment strategies for hypertension and heart failure.
Conclusion:
2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene is a well-studied beta-blocker medication that is effective in the treatment of hypertension, angina pectoris, and heart failure. It works by selectively blocking the beta-1-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of new beta-blockers, the study of the effects of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene on different types of heart disease, and the use of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene in combination with other drugs.

Synthesis Methods

The synthesis of 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene involves the reaction of 2,3-dimethyl-2-butene with 4-methoxyphenol in the presence of a base to form 2,3-dimethyl-3-(4-methoxyphenoxy)propanol. This intermediate is then reacted with 4-chlorobenzyl chloride to form 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene.

Scientific Research Applications

2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has been extensively studied in clinical trials and has been found to be effective in treating hypertension, angina pectoris, and heart failure. In addition, 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has been shown to improve exercise tolerance, reduce the risk of hospitalization, and improve overall survival in patients with heart failure. 2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has also been studied in the treatment of atrial fibrillation and has been found to be effective in reducing the risk of stroke.

properties

IUPAC Name

2-[3-(4-methoxyphenoxy)propoxy]-1,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-14-5-6-15(2)18(13-14)21-12-4-11-20-17-9-7-16(19-3)8-10-17/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSYBLYCMLTBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methoxyphenoxy)propoxy]-1,4-dimethylbenzene

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